molecular formula C10H16N6O19 B076146 Dipentaerythritol hexanitrate CAS No. 13184-80-0

Dipentaerythritol hexanitrate

Cat. No. B076146
CAS RN: 13184-80-0
M. Wt: 524.26 g/mol
InChI Key: BGXZDPSXQZVBGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DiPEN and its derivatives involves complex chemical processes. For instance, the synthesis of dipentaerythritol hexaacrylate, a related compound, is achieved through direct esterification from dipentaerythritol and acrylic acid. Optimal conditions involve the use of p-toluene sulfonic acid as a catalyst and a specific molar ratio of acid to alcohol, achieving a yield of 71.4% (H. Chu, 2003). Similarly, the synthesis of erythritol tetranitrate (ETN) derivatives highlights the modification of explosive sensitivity through the use of different functional groups (N. Lease et al., 2020).

Molecular Structure Analysis

The molecular structure of DiPEN derivatives plays a crucial role in their properties and applications. For instance, the synthesis of ETN derivatives and their crystal structure analysis provide insights into how explosive sensitivity and performance can be tuned through molecular structure modifications (N. Lease et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving DiPEN and its derivatives are pivotal for their applications. The study of the stability of pentaerythritol tetranitrate (PETN) in the presence of DiPEN showed that DiPEN exhibits better thermal stability compared to PETN, indicating its importance in the field of explosives (G. Reddy & A. Rao, 1992).

Physical Properties Analysis

The physical properties of DiPEN and its esters have been extensively studied. For example, the determination of the density of dipentaerythritol esters under varying temperatures and pressures provides valuable information on their compressibility, thermal expansivity, and internal pressure, which are crucial for their practical applications (O. Fandiño et al., 2010).

Chemical Properties Analysis

The chemical properties of DiPEN, such as its reactivity and stability, are integral to its usage. The study on the dehydration of pentaerythritol to dipentaerythritol using heteropoly compounds highlights the catalytic efficiency and potential for synthesizing DiPEN with specific properties (Lianshun Li et al., 2003).

Scientific Research Applications

  • Thermal Stability and Explosives Performance:

    • DiPEHN improves the thermal stability and decomposition energy of pentaerythritol tetranitrate (PETN), a common explosive, without affecting PETN's thermal sensitivity (Reddy & Rao, 1992).
    • Doping PETN with DiPEHN affects its kinetic and thermodynamic properties, potentially slowing the coarsening process in storage, which can impact the explosive's performance (Bhattacharia et al., 2012).
    • DiPEHN shows better thermal stability compared to other nitric esters, making it a candidate for improving the safety and reliability of explosive formulations (Yan et al., 2013).
  • Chemical Synthesis and Applications:

    • DiPEHN has been synthesized and investigated for various chemical applications, such as a multi-functional green auxiliary heat stabilizer in PVC (Gu Lian-xiang, 2012).
    • It has been used in the synthesis of other compounds, like dipentaerythritol hexaacrylate, which finds applications in coatings and adhesives (Chu, 2003).
    • DiPEHN esters are explored for their physical properties, such as density, thermal expansivity, and compressibility, which are crucial in various industrial applications (Fandiño et al., 2010).
  • Material Science and Engineering:

    • DiPEHN-based compounds have been explored for the preparation of high-performance materials like hybrid monolithic columns, which are used in chromatography for the efficient separation of proteins and other molecules (Ma et al., 2017).
    • Its derivatives are being studied for applications in dental materials, assessing their biocompatibility and potential in improving the properties of dental composite resins (Ajay et al., 2021).

Mechanism of Action

Target of Action

Dipentaerythritol hexanitrate (DPH) is primarily used in the production of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals such as lubricants, coatings, adhesives, plasticizers, and cosmetics . Its primary targets are therefore the chemical reactions involved in these processes.

Mode of Action

DPH is synthesized from pentaerythritol (PE) under acidic conditions . The molecule structure of DPH is similar to the pentaerythritol tetranitrate . The synthesis involves a selective dimerization process, where PE is converted into DPH in the presence of a low amount of sulfuric acid .

Biochemical Pathways

The biochemical pathways involved in the action of DPH are primarily related to its synthesis from PE. The process involves dehydration and condensation reactions under acidic conditions . The exact biochemical pathways and their downstream effects are complex and depend on the specific conditions and reactants used in the synthesis process.

Result of Action

The result of DPH’s action is the production of a variety of chemical products, including polyesters, polyethers, polyurethanes, alkyd resins, and various specialty chemicals . The exact molecular and cellular effects of DPH’s action would depend on the specific chemical reactions and processes it is involved in.

Action Environment

The action of DPH is influenced by various environmental factors. For instance, the synthesis of DPH from PE requires specific conditions, including a certain temperature (175 °C), a specific PE/Sulfolane ratio (2333 g/L), and a certain amount of sulfuric acid (0.5 mol%) . These conditions can significantly influence the yield and purity of DPH. Furthermore, the performance of DPH, such as its thermal stability and detonation property, is worse than that of pentaerythritol tetranitrate .

Safety and Hazards

When handling Dipentaerythritol hexanitrate, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-nitrooxy-2-[[3-nitrooxy-2,2-bis(nitrooxymethyl)propoxy]methyl]-2-(nitrooxymethyl)propyl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O19/c17-11(18)30-3-9(4-31-12(19)20,5-32-13(21)22)1-29-2-10(6-33-14(23)24,7-34-15(25)26)8-35-16(27)28/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXZDPSXQZVBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884579
Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13184-80-0
Record name 1,3-Propanediol, 2,2′-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1′,3,3′-tetranitrate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipentaerythritol hexanitrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate
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Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate
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Record name 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]propane-1,3-diyl] tetranitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of Dipentaerythritol Hexanitrate (DiPEHN) affect the properties of Pentaerythritol Tetranitrate (PETN)?

A: DiPEHN, a homolog of PETN, has been shown to influence the surface morphology and thermal stability of PETN crystals. Studies using Thermogravimetric Analysis (TGA) have demonstrated that doping PETN with small amounts of DiPEHN can reduce the mass-loss rate from PETN single-crystal surfaces by up to 35% compared to undoped crystals. [] This suggests that DiPEHN may act as an impurity that hinders the evaporation process of PETN, potentially by impeding the movement of steps on the crystal surface. [] Furthermore, DiPEHN has been found to have a higher thermal stability and decomposition energy compared to PETN. []

Q2: How does the concentration of DiPEHN in PETN crystals relate to the overall doping effect?

A: Interestingly, adding a larger amount of DiPEHN to the solution during crystal growth does not necessarily result in a proportionally higher concentration of DiPEHN within the PETN crystals. [] This suggests that PETN crystals may have a limited capacity to incorporate DiPEHN, and exceeding this limit might lead to the exclusion of the impurity during the crystallization process.

Q3: What analytical techniques are commonly employed to study DiPEHN and its effects on PETN?

A: Several analytical techniques are used to investigate DiPEHN and its influence on PETN. Infrared spectroscopy plays a crucial role in quantifying DiPEHN levels in PETN samples. [] This method leverages the unique absorbance of DiPEHN at the 8.9-micron band to determine its concentration. [] Additionally, Atomic Force Microscopy (AFM) is used to visualize the surface morphology of PETN crystals, providing insights into the impact of DiPEHN doping on surface features like growth layers and roughness. []

Q4: How does the presence of DiPEHN impact the thermal decomposition kinetics of PETN?

A: Differential Scanning Calorimetry (DSC) studies have shed light on the influence of DiPEHN on PETN's thermal decomposition kinetics. [] These studies reveal that while the presence of DiPEHN doesn't significantly affect PETN's thermal stability, DiPEHN itself exhibits superior thermal stability and higher decomposition energy compared to PETN. [] This suggests that DiPEHN might not directly influence the initial stages of PETN decomposition but could impact the overall energy release profile during the process.

Q5: What are the implications of DiPEHN presence in the production of PETN?

A: During the industrial production of PETN, a reddish residual nitric acid is generated, which contains impurities like DiPEHN. [] Understanding the presence and behavior of DiPEHN in this residual acid is crucial for purification processes. [] Effective removal of DiPEHN contributes to obtaining a higher purity of recovered nitric acid, which can be reused or sold, enhancing the overall sustainability and cost-effectiveness of PETN production. []

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